Little gastrin I
CAS No.: 10047-33-3
Cat. No.: VC21541005
Molecular Formula: C97H124N20O31S
Molecular Weight: 2098.2 g/mol
Purity: 98%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10047-33-3 |
|---|---|
| Molecular Formula | C97H124N20O31S |
| Molecular Weight | 2098.2 g/mol |
| IUPAC Name | 5-[[1-[[1-[[2-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C97H124N20O31S/c1-49(2)39-68(114-95(146)71(43-54-46-100-59-18-11-9-16-57(54)59)116-97(148)73-19-12-37-117(73)76(121)48-102-85(136)60-24-30-74(119)104-60)93(144)110-65(29-35-81(130)131)91(142)109-64(28-34-80(128)129)90(141)108-63(27-33-79(126)127)89(140)107-62(26-32-78(124)125)88(139)106-61(25-31-77(122)123)87(138)103-50(3)84(135)113-69(41-52-20-22-55(118)23-21-52)86(137)101-47-75(120)105-70(42-53-45-99-58-17-10-8-15-56(53)58)94(145)111-66(36-38-149-4)92(143)115-72(44-82(132)133)96(147)112-67(83(98)134)40-51-13-6-5-7-14-51/h5-11,13-18,20-23,45-46,49-50,60-73,99-100,118H,12,19,24-44,47-48H2,1-4H3,(H2,98,134)(H,101,137)(H,102,136)(H,103,138)(H,104,119)(H,105,120)(H,106,139)(H,107,140)(H,108,141)(H,109,142)(H,110,144)(H,111,145)(H,112,147)(H,113,135)(H,114,146)(H,115,143)(H,116,148)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H,132,133) |
| Standard InChI Key | GKDWRERMBNGKCZ-UHFFFAOYSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8CCC(=O)N8 |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C7CCCN7C(=O)CNC(=O)C8CCC(=O)N8 |
Introduction
Chemical Properties and Structure
Human Gastrin I is characterized by specific chemical and structural properties that directly influence its biological activities and receptor interactions.
Molecular Composition
Gastrin I human has the molecular formula C₉₇H₁₂₄N₂₀O₃₁S with a molecular weight of 2,098.20 Daltons . The peptide contains specific modifications, including X = Glp (pyroglutamic acid) at the N-terminus and Phe-17 = C-terminal amide, which are critical for its biological activity . These post-translational modifications significantly enhance the peptide's stability in circulation and improve its binding affinity to target receptors.
Structural Features
The peptide possesses a distinct amino acid sequence that confers its specific receptor binding properties. The C-terminal amidation is particularly significant as it prevents carboxypeptidase degradation, thereby extending the peptide's half-life in circulation. The three-dimensional conformation of Gastrin I human facilitates selective binding to the CCK2 receptor with high affinity, enabling its physiological effects on target tissues .
Table 1: Chemical Properties of Human Gastrin I
| Property | Description |
|---|---|
| Molecular Formula | C₉₇H₁₂₄N₂₀O₃₁S |
| Molecular Weight | 2,098.20 Daltons |
| CAS Number | 10047-33-3 |
| Notable Modifications | X = Glp, Phe-17 = C-terminal amide |
| Physical Form | Solid peptide (synthetic preparation) |
| Purity | ≥95% in commercial preparations |
Biological Functions
Human Gastrin I demonstrates multiple biological functions that are central to gastrointestinal physiology and cellular homeostasis.
Gastric Acid Secretion
The primary physiological role of Gastrin I human is stimulation of gastric acid secretion. Upon release from G cells, Gastrin I binds to CCK2 receptors on enterochromaffin-like (ECL) cells, which subsequently release histamine. This histamine then acts on parietal cells to stimulate hydrochloric acid secretion into the gastric lumen . This cascade represents a critical component of the digestive process, enabling protein denaturation and activation of pepsinogen to pepsin.
The regulation of gastric acid secretion by Gastrin I occurs within a tight feedback loop, where increased acidity in the gastric lumen inhibits further gastrin release. This homeostatic mechanism prevents excessive acid production while ensuring adequate levels for digestive functions.
Cell Proliferation and Trophic Effects
Beyond acid secretion, Gastrin I human exerts significant trophic effects on gastric epithelial cells. Research demonstrates that Gastrin I stimulates gastric epithelial cell proliferation with high potency (EC₅₀ of 6.2 pM) . This mitogenic effect contributes to the continual renewal of the gastric mucosa, which is essential for maintaining the integrity of the gastric epithelial barrier.
The proliferative effects extend to histamine secretion, with Gastrin I stimulating this process with an EC₅₀ of 0.014 nM . These dual effects on proliferation and secretion underscore the peptide's multifunctional role in gastric physiology.
Gastric Motility and Blood Flow
Human Gastrin I significantly influences gastric motility and blood flow. The peptide delays gastric emptying, which extends the time for nutrient absorption and digestion. Additionally, Gastrin I increases blood flow in the gastric mucosa, ensuring adequate oxygen and nutrient delivery to this metabolically active tissue . These effects collectively optimize the digestive process and maintain gastric mucosal health.
Receptor Interactions
The biological effects of Gastrin I human are mediated primarily through its interaction with specific receptors, most notably the cholecystokinin-B receptor (CCK-BR).
CCK-BR Binding and Activation
Gastrin I human functions as a selective CCK2 receptor agonist, demonstrating high binding affinity and selectivity for this receptor subtype . The binding triggers a G-protein coupled signaling cascade, leading to increased intracellular calcium and subsequent cellular responses. This receptor-ligand interaction is the primary mechanism through which Gastrin I exerts its physiological effects on target cells.
The receptor binding properties of Gastrin I are particularly relevant in understanding both its normal physiological functions and its potential role in pathological conditions, especially given that CCK-BR is expressed in at least 56.6% of human gastric cancers .
Distribution of CCK-BR in Tissues
CCK-BR is expressed in various tissues throughout the gastrointestinal tract, with particularly high expression in gastric epithelial cells, pancreatic acinar cells, and certain enteroendocrine cells . This widespread distribution explains the diverse effects of Gastrin I across multiple digestive organs. In pathological contexts, CCK-BR expression is often upregulated in gastric cancer cells, potentially contributing to disease progression through enhanced Gastrin I signaling .
Research Applications
Human Gastrin I has become an invaluable tool in gastrointestinal research, particularly in specialized culture systems and mechanistic studies.
Organoid Culture Systems
One of the most significant research applications of Gastrin I human is its use in organoid culture systems. The peptide is routinely incorporated into culture media for stomach, intestine, and pancreas organoids . These three-dimensional culture systems recapitulate the architecture and functionality of their respective organs, providing valuable models for studying organ development, disease progression, and drug responses.
In gastric organoid cultures, Gastrin I supports the growth and differentiation of epithelial cells, enabling more physiologically relevant studies of gastric biology. This application has advanced understanding of gastric epithelial renewal, response to infection, and carcinogenesis processes.
In Vitro Studies of Secretory Function
Human Gastrin I is frequently employed in studies examining secretory functions of various gastrointestinal cells. Notably, it is used to stimulate pancreatic acinar cells to secrete digestive enzymes in vitro . These studies provide critical insights into the regulatory mechanisms governing digestive enzyme production and secretion, which are fundamental to understanding pancreatic physiology and pathology.
The peptide has also been utilized in studies examining the molecular mechanisms of gastric acid secretion, contributing to a deeper understanding of this essential digestive process.
Role in Pathological Conditions
The involvement of Gastrin I human in various pathological conditions, particularly gastrointestinal cancers, has emerged as an area of significant research interest.
Gastric Cancer
A substantial body of evidence indicates that Gastrin I human plays a critical role in gastric cancer development and progression. Research has demonstrated that Gastrin I can stimulate growth of gastric cancer in both paracrine and autocrine fashions through CCK-BR, which is expressed in a majority of human gastric cancers . This growth-promoting effect has been observed in multiple experimental models, including the NCC-S1 murine gastric cancer cell line where treatment with Gastrin I resulted in increased proliferation .
The gastrin-CCK-BR signaling pathway appears to contribute to tumor growth, metastasis, and potentially to immune evasion in gastric cancer. This understanding has prompted investigation into therapeutic approaches targeting this pathway as potential treatments for gastric cancer.
Dysregulation in Other Conditions
Beyond cancer, dysregulation of Gastrin I signaling has been implicated in other gastrointestinal conditions. Chronically elevated gastrin levels have been shown to suppress somatostatin, potentially disrupting the normal regulatory mechanisms governing gastric acid secretion . This dysregulation may contribute to conditions such as gastroesophageal reflux disease and peptic ulcer disease.
The precise role of Gastrin I in these conditions remains an area of active investigation, with ongoing research exploring the potential therapeutic benefits of modulating gastrin signaling.
Therapeutic Implications
The understanding of Gastrin I human's biological activities has led to the development of targeted therapeutic approaches for gastric cancer and potentially other gastrointestinal disorders.
Gastrin-Targeting Vaccines
One of the most promising therapeutic applications targeting Gastrin I is the development of vaccines that generate antibodies against the peptide. A polyclonal antibody stimulator (PAS) that targets gastrin peptide has been developed and tested in both preclinical models and clinical trials .
In preclinical studies using immune-competent mice bearing YTN-16 gastric tumors, treatment with PAS significantly slowed tumor growth compared to controls. Notably, no metastases were observed in any of the mice treated with PAS, either alone or in combination with other therapies. Mechanistically, PAS treatment decreased tumor proliferation as measured by Ki67 staining, increased tumor CD8+ T-lymphocytes, and decreased immunosuppressive M2-polarized tumor-associated macrophages .
Combination Therapies
Research has demonstrated particular promise for combining anti-gastrin therapies with immune checkpoint inhibitors. In murine models, the combination of PAS with a Programmed Death-1 antibody (PD-1 Ab) resulted in even greater inhibition of tumor growth than either therapy alone . This synergistic effect suggests that targeting the gastrin pathway may enhance the efficacy of immunotherapies by modifying the tumor microenvironment.
Clinical studies have provided further evidence for the potential of gastrin-targeting approaches. In a clinical trial involving patients with advanced gastric cancer, those treated with PAS plus conventional chemotherapy (cisplatin and 5FU) who mounted a protective antibody titer against gastrin showed significantly prolonged median survival (10.8 months) compared to subjects who failed to generate an antibody response (4.8 months) . These findings highlight the potential clinical utility of targeting Gastrin I in gastric cancer treatment strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume